molecular formula C6H5BClNO4 B13626369 (3-Chloro-5-nitrophenyl)boronic acid

(3-Chloro-5-nitrophenyl)boronic acid

Cat. No.: B13626369
M. Wt: 201.37 g/mol
InChI Key: CSUPQFYEDMNCDD-UHFFFAOYSA-N
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Description

(3-Chloro-5-nitrophenyl)boronic acid is a meta-substituted arylboronic acid characterized by a chlorine atom at position 3 and a nitro group (-NO₂) at position 5 on the benzene ring. This substitution pattern confers unique electronic and steric properties, making it valuable in organic synthesis, drug design, and materials science. Boronic acids, in general, are known for their ability to form reversible covalent bonds with diols (e.g., sugars) and their role as enzyme inhibitors, particularly in proteases and penicillin-binding proteins (PBPs) . The nitro group enhances the electron-withdrawing nature of the aromatic ring, which may influence binding affinity, reactivity, and solubility compared to other substituents like halogens or alkyl groups .

Properties

Molecular Formula

C6H5BClNO4

Molecular Weight

201.37 g/mol

IUPAC Name

(3-chloro-5-nitrophenyl)boronic acid

InChI

InChI=1S/C6H5BClNO4/c8-5-1-4(7(10)11)2-6(3-5)9(12)13/h1-3,10-11H

InChI Key

CSUPQFYEDMNCDD-UHFFFAOYSA-N

Canonical SMILES

B(C1=CC(=CC(=C1)Cl)[N+](=O)[O-])(O)O

Origin of Product

United States

Preparation Methods

Miyaura Borylation of 3-Chloro-5-nitrohalobenzene

The most common and effective method involves the palladium-catalyzed Miyaura borylation of a halogenated nitrobenzene derivative, such as 3-chloro-5-nitrobromobenzene or 3-chloro-5-nitroiodobenzene, with bis(pinacolato)diboron as the boron source.

Typical reaction conditions:

Reaction scheme:

$$
\text{3-chloro-5-nitrohalobenzene} + \text{B}2\text{pin}2 \xrightarrow[\text{KOAc}]{\text{Pd catalyst}} \text{3-chloro-5-nitrophenylboronic acid pinacol ester}
$$

After the borylation step, the pinacol ester is hydrolyzed under acidic or basic aqueous conditions to yield the free boronic acid this compound.

Hydrolysis conditions:

  • Aqueous acidic medium (e.g., HCl in THF/H2O)
  • Room temperature to mild heating (25–50 °C)
  • Duration: 1–3 hours

This method yields the target boronic acid with moderate to high purity and yields typically in the 60–85% range.

Direct Lithiation-Borylation Route

An alternative preparation involves directed ortho-lithiation of 3-chloro-5-nitrobenzene followed by quenching with a boron electrophile.

Typical procedure:

Reaction steps:

  • Lithiation at the position ortho to the nitro group (directed by the nitro substituent).
  • Electrophilic trapping with triisopropyl borate.
  • Acidic hydrolysis to yield the boronic acid.

This method requires rigorous anhydrous and low-temperature conditions but can provide good regioselectivity and yields.

Alternative Methods: Amidation and Functional Group Transformations

In some complex synthetic schemes, this compound is prepared as an intermediate via amidation coupling or from benzoxaborole derivatives, followed by functional group modifications. These methods are less direct but useful in multi-step syntheses targeting boronic acid derivatives with additional functional groups.

Analytical Data and Yields

Method Key Reagents/Conditions Yield (%) Purity Notes References
Miyaura Borylation + Hydrolysis Pd(dppf)Cl2, B2pin2, KOAc, DMSO, 80 °C, 12–24 h 65–85 High purity after hydrolysis
Directed Lithiation-Borylation n-BuLi, B(OiPr)3, -78 °C, acidic workup 50–75 Requires strict anhydrous conditions Standard organolithium protocols
Amidation and Functionalization Coupling agents like EDC, HATU with boronic acid precursors Variable Useful for complex derivatives

Research Findings and Notes

  • The Miyaura borylation is the preferred industrial and laboratory method due to its operational simplicity, mild conditions, and scalability.
  • The presence of electron-withdrawing groups such as nitro and chloro on the aromatic ring can influence reactivity and regioselectivity.
  • Hydrolysis of boronic esters to boronic acids is a critical step and must be carefully controlled to avoid decomposition.
  • Analytical characterization typically includes NMR (1H, 13C, 11B), mass spectrometry, and melting point determination to confirm structure and purity.
  • The compound’s boronic acid functionality makes it a versatile intermediate for Suzuki-Miyaura cross-coupling reactions, enabling the synthesis of diverse biaryl compounds.

Summary Table of Preparation Methods

Step No. Method Description Advantages Disadvantages Typical Yield (%)
1 Miyaura Borylation of 3-chloro-5-nitrohalobenzene + hydrolysis Mild, scalable, good yields Requires Pd catalyst, moisture sensitive 65–85
2 Directed ortho-lithiation + borylation + acidic workup High regioselectivity Requires low temperature, anhydrous conditions 50–75
3 Amidation coupling from boronic acid precursors Useful for complex derivatives Multi-step, lower overall yield Variable

Chemical Reactions Analysis

Types of Reactions: (3-Chloro-5-nitrophenyl)boronic acid undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Mechanism of Action

The mechanism of action of (3-Chloro-5-nitrophenyl)boronic acid in Suzuki-Miyaura coupling involves several key steps:

Comparison with Similar Compounds

Comparison with Structurally Similar Boronic Acids

Substitution Patterns and Electronic Effects

The table below compares (3-Chloro-5-nitrophenyl)boronic acid with analogs differing in substituents at the meta and para positions:

Compound Substituents (Position) Key Properties
This compound Cl (3), NO₂ (5) Strong electron-withdrawing effect; potential for enhanced enzyme inhibition
(3-Chloro-5-fluorophenyl)boronic acid Cl (3), F (5) Moderate electron-withdrawing effect; used in organic synthesis
(3-Chloro-5-(trifluoromethyl)phenyl)boronic acid Cl (3), CF₃ (5) Enhanced lipophilicity; potential for improved membrane permeability
Phenylboronic acid H (all positions) Baseline boronic acid; used in saccharide sensing and diagnostics
  • Nitro vs.
  • Lipophilicity : The nitro group may reduce solubility in aqueous media compared to trifluoromethyl (-CF₃) or methoxy (-OMe) groups, which could impact bioavailability .
Enzyme Inhibition

Meta-substituted arylboronic acids, including those with nitro groups, exhibit strong inhibition of bacterial enzymes like R39 (a PBP) and R6 PBP2x. For example:

  • R39 Inhibition : Meta-substituted analogs (e.g., 3-nitro derivatives) showed IC₅₀ values in the 20–30 µM range, outperforming ortho-substituted derivatives .
  • HDAC Inhibition: Structurally complex boronic acids with methoxyethyl phenoxy groups (e.g., [2-[[4-(2-methoxyethyl)phenoxy]methyl]phenyl]boronic acid) achieved IC₅₀ values ~1 µM, suggesting that bulky substituents near the boronic acid enhance activity .
Antiproliferative Effects
  • Phenanthren-9-yl boronic acid : IC₅₀ = 0.225 µM in triple-negative breast cancer cells .
  • 6-Hydroxynaphthalen-2-yl boronic acid : IC₅₀ = 0.196 µM, highlighting the importance of aromatic conjugation .
  • Comparison : The nitro group’s electron-withdrawing nature may enhance interactions with cellular targets but could also reduce solubility, limiting efficacy .

Physicochemical Properties

Property This compound (3-Chloro-5-fluorophenyl)boronic acid Phenylboronic acid
Molecular Weight (g/mol) ~201.4 (estimated) 174.37 121.93
Water Solubility Likely low due to nitro group Moderate High
LogP (Lipophilicity) ~1.8 (predicted) ~1.5 ~0.5
  • Solubility Challenges : The nitro group’s hydrophobicity may necessitate formulation adjustments for in vivo applications, similar to precipitative issues observed with pyren-1-yl boronic acid .

Comparison with Borinic Acids

Borinic acids (R₁R₂B(OH)) exhibit higher diol-binding affinities than boronic acids due to reduced steric hindrance and stronger Lewis acidity. For example:

  • Diphenylborinic acid : Binds catechol with association constants ~10× higher than phenylboronic acid .

Q & A

Q. How does hydrolytic instability of this compound impact its pharmacokinetics in drug delivery systems?

  • Methodological Answer : Hydrolysis at physiological pH (t₁/₂ <1 hr) limits bioavailability. Prodrug strategies (e.g., pinacol ester protection) extend half-life. Monitor hydrolysis kinetics via ¹H NMR in PBS (pH 7.4) to optimize ester design .

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